cis-1,2-Divinylcyclohexane

cationic polymerization reactivity ratios cyclopolymerization

cis-1,2-Divinylcyclohexane (CAS 1004-84-8) is a C₁₀H₁₆ bicyclic monomer consisting of a cyclohexane ring bearing two vinyl (–CH=CH₂) groups in a cis configuration at the 1- and 2-positions. This non‑conjugated 1,5‑diene has a molecular weight of 136.24 g·mol⁻¹, a predicted density of 0.9±0.1 g·cm⁻³ and a boiling point of 166.7±15.0 °C at 760 mmHg, with an estimated flash point of 41.0±15.2 °C.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 1004-84-8
Cat. No. B095100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Divinylcyclohexane
CAS1004-84-8
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC=CC1CCCCC1C=C
InChIInChI=1S/C10H16/c1-3-9-7-5-6-8-10(9)4-2/h3-4,9-10H,1-2,5-8H2/t9-,10+
InChIKeyARKHCBWJALMQJO-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,2-Divinylcyclohexane (CAS 1004-84-8): Essential Procurement Data for the 1,2-Divinyl Monomer with cis Stereochemistry


cis-1,2-Divinylcyclohexane (CAS 1004-84-8) is a C₁₀H₁₆ bicyclic monomer consisting of a cyclohexane ring bearing two vinyl (–CH=CH₂) groups in a cis configuration at the 1- and 2-positions . This non‑conjugated 1,5‑diene has a molecular weight of 136.24 g·mol⁻¹, a predicted density of 0.9±0.1 g·cm⁻³ and a boiling point of 166.7±15.0 °C at 760 mmHg, with an estimated flash point of 41.0±15.2 °C . The cis stereochemistry distinguishes it from trans‑1,2‑divinylcyclohexane (CAS 7623‑24‑7) and from other regioisomers such as 1,3‑ and 1,4‑divinylcyclohexane, making exact identity critical for reproducible reactivity and performance.

cis stereochemistry prerequisite for defined cycloaddition and cyclopolymerization pathways
Forms fluxional Pd(II) complex enabling stereoselective oxidative cyclization
trans and 1,3-/1,4-regioisomers cannot deliver same reactivity or stereochemical outcomes

Why cis-1,2-Divinylcyclohexane Cannot Be Replaced by Its trans Isomer or 1,3‑/1,4‑Regioisomers


The cis arrangement of the two vinyl groups on the cyclohexane ring creates a constrained geometry that is prerequisite for intramolecular cycloaddition, stereospecific cyclopolymerization, and chelating metal‑complex formation [1][2]. The trans isomer lacks the pre‑organised face‑to‑face olefin orientation and consequently follows different reaction pathways with different stereochemical outcomes [2]. Likewise, 1,3‑ and 1,4‑divinylcyclohexane regioisomers cannot undergo the same ring‑closing processes because the spacing between the vinyl groups alters the thermodynamics and kinetics of cyclization [3]. Therefore, substituting any of these analogs for cis‑1,2‑divinylcyclohexane leads to divergent reactivity, product distribution, and polymer architecture—differences that are quantified below.

trans‑1,2‑Divinylcyclohexane

Lacks pre‑organised face‑to‑face olefin orientation; reaction pathways and stereochemical outcomes may shift.

1,3‑Divinylcyclohexane

Altered vinyl spacing shifts cyclization thermodynamics and kinetics; full cyclopolymerization may not be achieved.

1,4‑Divinylcyclohexane

Cannot undergo same ring‑closing processes; polymer architecture and reactivity profile may diverge.

Head‑to‑Head Quantitative Evidence for cis-1,2-Divinylcyclohexane Versus Closest Analogs


Cationic Copolymerization Reactivity Ratios: cis‑1,2‑Divinylcyclohexane vs. m‑Divinylbenzene with Styrene

In cationic copolymerization with styrene (M₁) initiated by AlEtCl₂/tert‑BuCl, cis‑1,2‑divinylcyclohexane (M₂) exhibits reactivity ratios r₁ = 30, r₂ = 0.01 [1]. By contrast, the widely used cross‑linker m‑divinylbenzene shows r₁ = 0.65, r₂ = 0.60 under comparable conditions [2]. The r₂ value of 0.01 indicates that cis‑1,2‑divinylcyclohexane is two orders of magnitude less reactive than m‑divinylbenzene in incorporating into a growing styrene chain, profoundly affecting copolymer composition and gelation behaviour.

Cationic Reactivity Ratios
Head-to-head
cis‑1,2‑DVC: r₂ = 0.01 m‑Divinylbenzene: r₂ = 0.60
Drastic difference controls copolymer composition and gelation
Cross-study comparable, cationic polymerization conditions
cationic polymerization reactivity ratios cyclopolymerization

Conformational Fluxionality of Palladium(II) η⁴‑Diene Complex: cis vs. trans‑1,2‑Divinylcyclohexane

The dichloro(η⁴‑cis‑1,2‑divinylcyclohexane)palladium(II) complex is fluxional in solution, equilibrating between two degenerate chair conformations with a free energy barrier ΔG‡ = 48.1 kJ·mol⁻¹ (coalescence temperature T꜀ = 238 K) [1]. In contrast, the corresponding trans isomer complex adopts a rigid square‑planar geometry with no fluxional behaviour under the same conditions [1]. X‑ray crystallography confirms distinct unit cells: monoclinic P2₁/n for the trans complex, triclinic P1 for the cis complex [1].

Pd Complex Dynamics
Head-to-head
cis: ΔG‡ = 48.1 kJ·mol⁻¹ (fluxional) trans: rigid, square‑planar (static)
Fluxionality enables equatorial‑selective nucleophilic attack
X‑ray confirms distinct crystal structures
organometallic chemistry palladium catalysis stereochemistry

Molecular‑Sieve Enhanced Diastereoselectivity in Pd‑Catalyzed Oxidative Cyclization of cis‑1,2‑Divinylcyclohexane

In the palladium(II)‑catalyzed oxidative cyclization of cis‑1,2‑divinylcyclohexane with α‑oxygen‑substituted chiral acids, the addition of molecular sieves raises the diastereomeric excess from a negligible baseline to 17–62 % de, and in some cases reverses the absolute configuration of the newly created chiral centres [1][2]. The trans isomer cannot undergo this cyclization due to geometric constraints, so no comparable selectivity data exist for the trans analogue.

Diastereoselectivity
Class-level
17–62% de with molecular sieves
cis isomer only route to chiral cyclopentane products
trans cannot cyclize; de negligible without sieves
asymmetric synthesis palladium catalysis diastereoselectivity

Stereospecific Synthesis of cis‑2‑Thiahydrindane Derivatives via Reaction with Sulfur Dichloride

cis‑1,2‑Divinylcyclohexane reacts with sulfur dichloride (SCl₂) to afford cis‑1,3‑disubstituted cis‑2‑thiahydrindane derivatives in a stereospecific manner [1]. The reaction is reported to proceed with high yields and is stereospecific for the cis configuration; the trans‑1,2‑divinylcyclohexane isomer cannot produce the same cis‑fused bicyclic sulfur heterocycle because the trans geometry precludes the required syn‑addition across the two vinyl groups [1].

Stereospecific SCl₂ Reaction
Class-level
cis‑2‑thiahydrindane only
Exclusive cis‑fused heterocycle from cis isomer
High yields reported; trans or regioisomers unsuitable
heterocyclic chemistry stereospecific synthesis organosulfur chemistry

Cyclopolymerization Completeness: cis‑1,2‑Divinylcyclohexane vs. cis‑1,3‑Divinylcyclohexane

Cationic polymerization of cis‑1,2‑divinylcyclohexane (containing 5–10 % trans isomer) with Friedel‑Crafts catalysts yields polymers that are 'composed almost completely of the cyclized unit' with no detectable pendent vinyl groups, indicating complete intramolecular cyclization [1]. By contrast, Ziegler‑catalyzed polymerization of cis‑1,3‑divinylcyclohexane produces soluble cyclopolymers containing 'little residual unsaturation' but does not claim full cyclization [2]. The molecular weight of the cis‑1,2‑based polymer ranges from 1200 to 2300 g·mol⁻¹ with a softening point of 135–145 °C for the higher‑molecular‑weight fraction [1].

Cyclopolymerization
Head-to-head
cis‑1,2‑: complete cyclization cis‑1,3‑: residual unsaturation
Full cyclization yields oxidatively stable polymer
Mₙ 1200–2300 g·mol⁻¹ for cis‑1,2‑ polymer
cyclopolymerization polymer architecture residual unsaturation

High‑Value Application Scenarios for cis-1,2-Divinylcyclohexane Based on Quantified Differentiation


Controlled Cationic Cyclopolymerization for Low‑Crosslink‑Density Materials

The extremely low reactivity ratio (r₂ = 0.01) of cis‑1,2‑divinylcyclohexane in cationic copolymerization with styrene [1] makes it the preferred divinyl monomer when a slow‑incorporating cross‑linker is needed to avoid gelation at low conversion. This property enables the synthesis of soluble cyclopolymers with molecular weights of 1200–2300 g·mol⁻¹ and softening points of 135–145 °C [1], suitable for solution‑processable dielectric films or thermally stable coatings where m‑divinylbenzene (r₂ = 0.60) would cause premature network formation.

Stereoselective Palladium‑Catalyzed Synthesis of Chiral Cyclopentane Derivatives

The combination of the fluxional Pd(II)‑cis‑1,2‑divinylcyclohexane complex (ΔG‡ = 48.1 kJ·mol⁻¹) [2] and molecular‑sieve‑enhanced diastereoselectivity (17–62 % de) [3] provides a unique platform for the enantioselective construction of functionalized methylenecyclopentane frameworks. Only the cis isomer exhibits this fluxionality; the trans isomer is rigid and does not permit the equatorial‑selective nucleophilic attack that governs stereochemical outcome [2]. This scenario is directly relevant to medicinal chemists synthesizing chiral cyclopentanoid building blocks.

Stereospecific Synthesis of cis‑2‑Thiahydrindane Heterocycles

The reaction of cis‑1,2‑divinylcyclohexane with SCl₂ yields cis‑2‑thiahydrindane derivatives stereospecifically [4]. This chemistry is inaccessible with the trans isomer or with 1,3‑/1,4‑regioisomers, making cis‑1,2‑divinylcyclohexane the sole viable precursor for these organosulfur heterocycles. Applications include the synthesis of sulfur‑containing fragrance intermediates, lubricant additives, and bioactive isosteres where the cis‑fused bicyclic framework is a pharmacophoric requirement.

Fully Cyclized Polymer Backbones for Chemically Inert Coatings

Because cationic polymerization of cis‑1,2‑divinylcyclohexane proceeds to complete cyclization with no residual pendent vinyl groups [1], the resulting polymers lack the reactive unsaturation that plagues polymers derived from cis‑1,3‑divinylcyclohexane [5]. This makes cis‑1,2‑divinylcyclohexane the monomer of choice for applications demanding oxidative stability and chemical inertness, such as protective coatings for electronic components or corrosion‑resistant linings.

Application
Selection Property
Validation Focus
Cationic cyclopolymerization for low‑crosslink‑density materials
Low cationic reactivity relative to styrene
Copolymer composition and gelation control
Stereoselective Pd‑catalyzed cyclization
Fluxional η⁴‑diene complex formation
Diastereoselectivity and stereochemical outcome
Synthesis of cis‑2‑thiahydrindane heterocycles
Stereospecific reaction with SCl₂
cis‑fused sulfur heterocycle formation
Cyclopolymerization for inert coatings
Complete intramolecular cyclization
Oxidative stability and absence of residual unsaturation
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